(2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride
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Overview
Description
(2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its pyrrolidine ring, which is substituted with a methoxy group and a carboxamide group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-4-methoxy-2-pyrrolidinone and methylamine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction. This can be achieved by reacting ®-4-methoxy-2-pyrrolidinone with methylamine under acidic conditions to form the desired pyrrolidine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of (2R,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride.
Reduction: The carboxamide group can be reduced to an amine, resulting in (2R,4R)-4-methoxy-N-methylpyrrolidine-2-amine hydrochloride.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Scientific Research Applications
(2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: Researchers use this compound to study the effects of chiral molecules on biological systems, including enzyme interactions and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride: Similar in structure but with a hydroxyl group instead of a methoxy group.
(2R,4R)-4-methoxy-N-ethylpyrrolidine-2-carboxamide hydrochloride: Similar but with an ethyl group instead of a methyl group.
(2S,4S)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride: The enantiomer of the compound, differing in the spatial arrangement of atoms.
Uniqueness
(2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers or other substituted derivatives. This makes it a valuable compound for studying stereochemistry and its effects on biological systems.
Properties
CAS No. |
2703749-48-6 |
---|---|
Molecular Formula |
C7H15ClN2O2 |
Molecular Weight |
194.7 |
Purity |
95 |
Origin of Product |
United States |
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